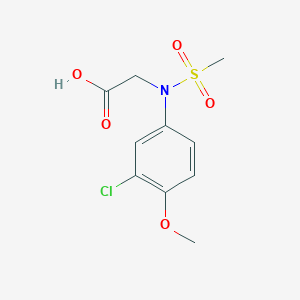

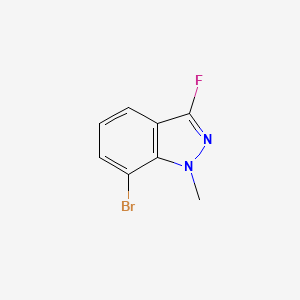

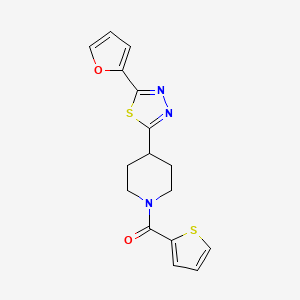

![molecular formula C18H16ClN3O4S2 B2636967 N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396626-60-0](/img/structure/B2636967.png)

N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular weight is 437.91. Other properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles can be inferred from similar compounds .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity Research on compounds structurally related to N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide has shown potential antibacterial activity. Studies have synthesized and evaluated various azetidinone and thiazolidinone derivatives for their effectiveness against gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. QSAR studies of these compounds indicate that substituents at specific positions contribute positively to antibacterial activity by increasing hydrophobicity or steric bulk, highlighting their potential for developing new antibacterial agents (Desai et al., 2008).

Anticonvulsant Activity Another avenue of research has been the exploration of azetidinone derivatives as anticonvulsant agents. Some compounds containing a sulfonamide moiety have been synthesized and shown to protect against picrotoxin-induced convulsion in preclinical models. This suggests that modifications to the azetidinone core can yield compounds with significant anticonvulsant effects, potentially opening up new treatments for epilepsy and related disorders (Farag et al., 2012).

Anticancer Activity The synthesis of thiazole and azetidinone derivatives has also been investigated for their potential anticancer properties. Certain synthesized compounds have been evaluated against cancer cell lines, showing selective cytotoxicity. This suggests that structural elements of these compounds may interact with cancer cell pathways, offering a basis for the development of new anticancer drugs (Evren et al., 2019).

Antimalarial and COVID-19 Applications In the context of emerging infectious diseases, some derivatives have been explored for their antimalarial activity and potential utility against COVID-19. Computational studies, including molecular docking, have shown that certain sulfonamide derivatives possess promising activity against malaria parasites and may interact with SARS-CoV-2 proteins, indicating a versatile platform for addressing various infectious diseases (Fahim & Ismael, 2021).

Enzyme Inhibition for Therapeutic Applications The enzyme inhibitory activity of novel sulfonamides, including those related to the compound , has been assessed, revealing potential for the treatment of diseases like Alzheimer's through the inhibition of specific enzymes. This research underscores the broader therapeutic potential of these chemical structures beyond their antimicrobial and anticonvulsant properties (Abbasi et al., 2019).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities. For instance, similar compounds have shown various biological activities, such as anti-inflammatory properties , which could be further explored. Additionally, the synthesis process could be optimized, and the compound could be tested against various biological targets.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Compounds with similar structures have been found to inhibit the action of cox enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide potentially affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation. The compound may inhibit the cyclo-oxygenase pathway, thereby reducing the production of these inflammatory mediators .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may result in reduced inflammation and pain by inhibiting the production of prostaglandins .

Eigenschaften

IUPAC Name |

N-[4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S2/c1-11(23)20-12-5-7-14(8-6-12)28(24,25)22-9-13(10-22)26-18-21-17-15(19)3-2-4-16(17)27-18/h2-8,13H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSZPBVMABWKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

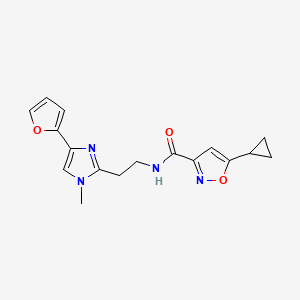

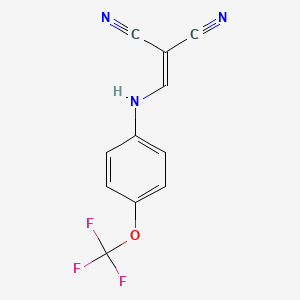

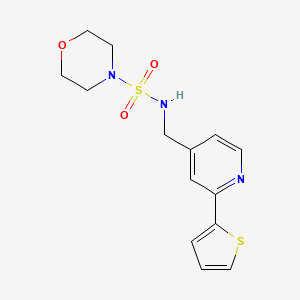

![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)

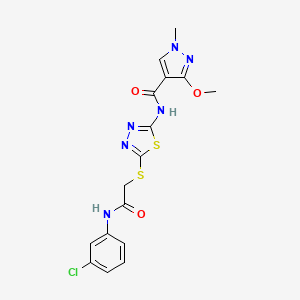

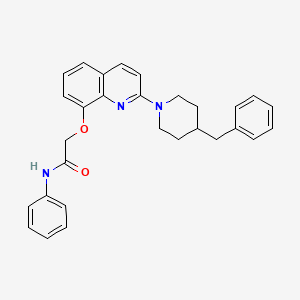

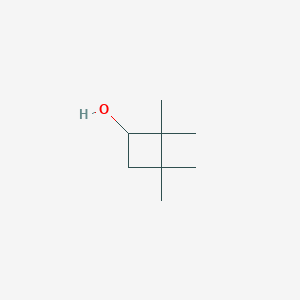

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)

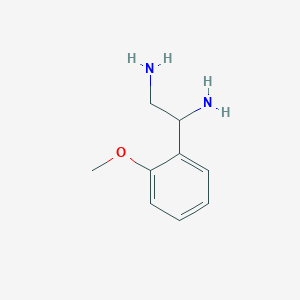

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)